N-[6-(Acetylthio)hexyl]phthalimide
Description
N-[6-(Acetylthio)hexyl]phthalimide is a phthalimide derivative characterized by a hexyl chain terminating in an acetylthio (-S-Ac) group. The acetylthio group provides a protected thiol functionality, enhancing stability compared to free thiols, while the hexyl chain may influence solubility and steric effects.
Properties
IUPAC Name |
S-[6-(1,3-dioxoisoindol-2-yl)hexyl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-12(18)21-11-7-3-2-6-10-17-15(19)13-8-4-5-9-14(13)16(17)20/h4-5,8-9H,2-3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMHXKOVSAWEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(Acetylthio)hexyl]phthalimide typically involves the reaction of phthalic anhydride with 6-aminohexanethiol, followed by acetylation of the thiol group. The reaction conditions often include:
Solvent: Common solvents like dichloromethane or tetrahydrofuran.
Catalysts: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions: N-[6-(Acetylthio)hexyl]phthalimide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phthalimide core can be reduced to phthalamic acid derivatives.
Substitution: The acetylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Phthalamic acid derivatives.
Substitution: Various substituted phthalimides.
Scientific Research Applications
N-[6-(Acetylthio)hexyl]phthalimide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[6-(Acetylthio)hexyl]phthalimide involves its interaction with thiol groups in proteins and enzymes. The acetylthio group can form covalent bonds with cysteine residues, leading to the modulation of protein function. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between N-[6-(Acetylthio)hexyl]phthalimide and analogous compounds:
| Compound Name | Substituent Group | Key Functional Features | Molecular Formula (Estimated) | Primary Applications |
|---|---|---|---|---|
| This compound | 6-(Acetylthio)hexyl | Protected thiol, long alkyl chain | C₁₈H₂₁NO₃S | Polymer modifiers, biochemistry |
| 3-Chloro-N-phenyl-phthalimide | Chloro, phenyl | Electron-withdrawing Cl, aromatic ring | C₁₄H₈ClNO₂ | Polyimide monomer synthesis |
| N-(cyclohexylthio)phthalimide | Cyclohexylthio | Bulky cyclohexyl, thioether linkage | C₁₆H₁₅NO₂S | Rubber vulcanization |
| N-(sulfonyloxy)phthalimide | Sulfonyloxy | Reactive sulfonate ester | C₁₄H₈NO₅S | Serine protease inactivation |
| N-(6-mercaptohexyl)benzamide | Mercaptohexyl, benzamide | Free thiol, amide backbone | C₁₃H₁₈N₂OS | Intermediate in organic synthesis |
Reactivity and Stability
- This compound : The acetylthio group offers superior oxidative stability compared to free thiols (e.g., N-(6-mercaptohexyl)benzamide), which are prone to disulfide formation . This makes it advantageous in applications requiring controlled thiol release.
- 3-Chloro-N-phenyl-phthalimide : The chloro and phenyl groups enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions in polymer synthesis .
- N-(cyclohexylthio)phthalimide (NCTP) : The bulky cyclohexylthio group improves thermal stability in rubber vulcanization, contributing to heat-resistant products .
- N-(sulfonyloxy)phthalimide : The sulfonyloxy group acts as a leaving group, enabling enzyme inactivation via suicide substrate mechanisms (e.g., chymotrypsin inhibition with rate constants up to 250,000 M⁻¹s⁻¹) .
Physicochemical Properties
- Solubility : The hexyl chain in this compound likely increases lipophilicity compared to shorter-chain analogs like NCTP, affecting solubility in organic solvents.
- Thermal Stability : NCTP’s cyclohexyl group imparts higher thermal resistance (~200°C stability in vulcanization) , whereas acetylthio derivatives may decompose at lower temperatures due to thioester lability.
Research Findings and Gaps
- NCTP’s Success in Rubber Production : Studies confirm its role in accelerating vulcanization by 30% while enhancing tensile strength by 15% compared to traditional accelerators .
- Enzyme Inactivation by Sulfonyloxy Derivatives : These compounds exhibit rapid kinetics (k₂ ~250,000 M⁻¹s⁻¹ for chymotrypsin), but acetylthio analogs remain understudied in this context .
- Synthetic Challenges : The synthesis of N-(6-mercaptohexyl)benzamide requires strict anhydrous conditions , whereas acetylthio protection simplifies handling of thiol-containing intermediates.
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